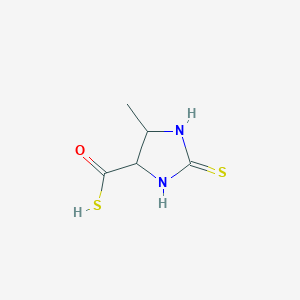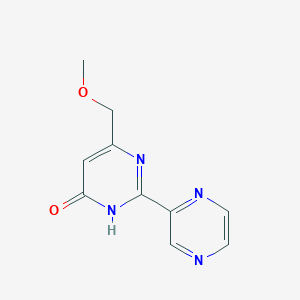![molecular formula C16H9F3O B12822199 beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
beta-[4-(Trifluoromethyl)phenyl]propiolophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group connected through a prop-2-yn-1-one linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
(2E)-1-Phenyl-3-(4-(trifluoromethyl)phenyl)-2-propen-1-one: Similar structure but with a double bond in the propen-1-one linkage.
1-Phenyl-3-(2-tolyl)prop-2-yn-1-one: Similar structure but with a tolyl group instead of a trifluoromethyl-substituted phenyl group.
Uniqueness: 1-Phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propiedades
Fórmula molecular |
C16H9F3O |
|---|---|
Peso molecular |
274.24 g/mol |
Nombre IUPAC |
1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C16H9F3O/c17-16(18,19)14-9-6-12(7-10-14)8-11-15(20)13-4-2-1-3-5-13/h1-7,9-10H |
Clave InChI |
ALCKMHDMDNUPFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


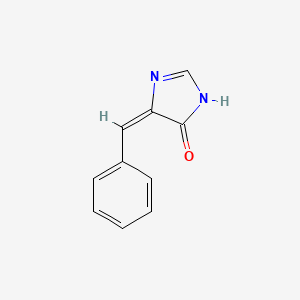
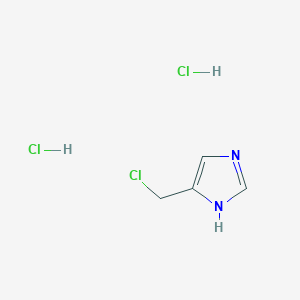
![tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B12822156.png)
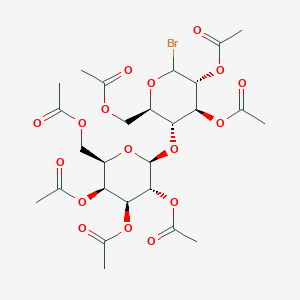
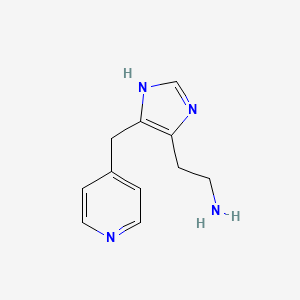
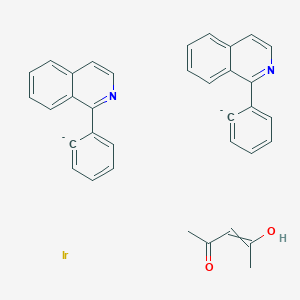
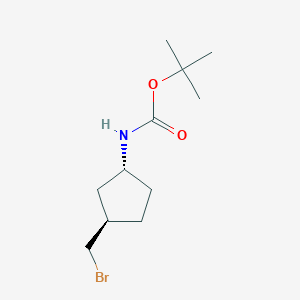
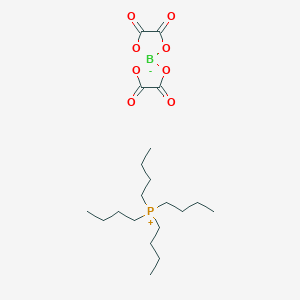
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)
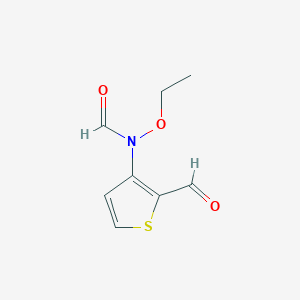
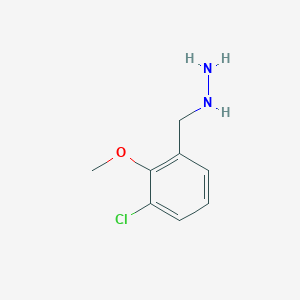
![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)
